molecular formula C22H19N3O5S B2574508 (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321948-93-9

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2574508
CAS No.: 1321948-93-9
M. Wt: 437.47
InChI Key: ZXFPIVZFYCHOKX-FCQUAONHSA-N
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Description

This compound is an organic molecule with several functional groups, including an isoindoline group, a thiazole group, and an imino group. Isoindolines are a type of heterocyclic compound that are found in many biologically active molecules. Thiazoles are aromatic sulfur and nitrogen-containing rings that are also common in various natural products and pharmaceuticals. The imino group suggests the presence of a carbon-nitrogen double bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The isoindoline could potentially be formed through a cyclization reaction, while the thiazole and imino groups could be introduced through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoindoline and thiazole rings would contribute to the compound’s aromaticity, while the imino group would likely have a polar character .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The isoindoline and thiazole rings might undergo electrophilic substitution reactions, while the imino group could potentially participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the aromaticity of its rings .

Scientific Research Applications

Anti-Inflammatory Applications

One significant application of derivatives related to this compound is in the synthesis of novel anti-inflammatory agents. For instance, a series of derivatives synthesized through the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also subjected to ulcerogenic toxicity studies to assess their safety profile, showing good gastrointestinal safety among selected compounds (Nikalje, Hirani, & Nawle, 2015).

Anticancer Potential

Another area of application involves the anticancer potential of thiazolidinone derivatives. A novel synthesis and computational studies of a specific thiazolidinone derivative indicated moderate anticancer activity. This research highlights the utility of the thiazolidinone ring, which is known for its broad biological activities, including anticancer properties. The structure of the compound was elucidated using spectral analysis and X-ray crystallography, alongside computational optimization (Mabkhot et al., 2019).

Aldose Reductase Inhibition

Derivatives of the chemical compound have been synthesized and evaluated as inhibitors of aldose reductase, a key enzyme involved in diabetic complications. A study revealed that these derivatives exhibited significant inhibitory potency against aldose reductase, suggesting their potential as novel drugs for treating diabetic complications. The structural basis for their selectivity and binding modes was explored through docking and molecular dynamics simulations, providing insights into the design of more effective inhibitors (Ali et al., 2012).

Anticonvulsant Activity

Research into the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity against standard screens. These findings suggest the compound's derivatives as potential anticonvulsant agents, with in silico studies including molecular docking providing further evidence of their mechanism of action (Nath et al., 2021).

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry or materials science, studying its reactivity and physical properties in more detail, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-12-8-13(2)19-16(9-12)24(11-18(27)30-3)22(31-19)23-17(26)10-25-20(28)14-6-4-5-7-15(14)21(25)29/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFPIVZFYCHOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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